molecular formula C17H34OSn B177811 Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane CAS No. 109669-45-6

Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

Cat. No.: B177811
CAS No.: 109669-45-6
M. Wt: 373.2 g/mol
InChI Key: ZQMLPLBDZBCQCV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane can be synthesized through the reaction between tributyltin hydride and 2,5-dihydroxypentane-3,4-dione. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions due to the reactivity of the compound. Another method involves the reaction of 3,4-dihydro-2H-pyran with tributyltin chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory methods mentioned above, scaled up to meet industrial demands. The use of inert atmospheres and controlled reaction conditions are crucial to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines a pyran ring with a tin atom. This structure imparts unique chemical properties, making it valuable in specialized applications such as antitumor and antimicrobial research.

Properties

IUPAC Name

tributyl(3,4-dihydro-2H-pyran-6-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7O.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2H,1,3,5H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMLPLBDZBCQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400931
Record name Stannane, tributyl(3,4-dihydro-2H-pyran-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109669-45-6
Record name Stannane, tributyl(3,4-dihydro-2H-pyran-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(3,4-dihydro-2H-pyran-6-yl)stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 3,4-dihydro-2H-pyran (500 mg, 5.94 mmol) in THF (10 mL) was brought to −78° C. followed by the addition of tert-butyllithium (12.2 mL, 20.8 mmol, 1.7 M in pentane). The resulting yellow solution was brought to 0° C. and stirred for 15 min. The reaction was then cooled to −78° C. and tributyltin chloride (4.8 mL, 17.8 mmol) was slowly added. The reaction was monitored by TLC. Upon completion by TLC, water was added (20 mL) to the reaction. The organic phase was separated, washed with water, dried over MgSO4, concentrated and chromatographed on silica gel using hexanes (500 ml hexanes and 0.5 mL triethylamine). The title compound was obtained as a colorless oil. MS m/z: 375(M+1).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
12.2 mL
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reactant
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Name
tributyltin chloride
Quantity
4.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

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CCCC[Sn](Cl)(CCCC)CCCC
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reactant
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane
Reactant of Route 2
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane
Reactant of Route 3
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane
Reactant of Route 4
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

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